1-(Hydroxyimino)-1-phenylpropan-2-ol
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Overview
Description
1-(Hydroxyimino)-1-phenylpropan-2-ol is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Hydroxyimino)-1-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form benzaldoxime. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxyimino)-1-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Ethers or esters, depending on the reagents used.
Scientific Research Applications
1-(Hydroxyimino)-1-phenylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Hydroxyimino)-1-phenylpropan-2-ol involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic centers .
Comparison with Similar Compounds
Similar Compounds
Benzaldoxime: Similar structure but lacks the hydroxyl group.
Phenylhydroxylamine: Similar structure but lacks the oxime group.
Acetophenone oxime: Similar structure but with a different substituent on the phenyl ring.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
75112-70-8 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-hydroxyimino-1-phenylpropan-2-ol |
InChI |
InChI=1S/C9H11NO2/c1-7(11)9(10-12)8-5-3-2-4-6-8/h2-7,11-12H,1H3 |
InChI Key |
DSLXSOONLYUGST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=NO)C1=CC=CC=C1)O |
Origin of Product |
United States |
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